1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid
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Overview
Description
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid is a complex organic compound characterized by its unique hexacyclic structure and multiple chlorine substitutions. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[142114,702,1503,809,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid involves multiple steps, including chlorination and cyclization reactions The industrial production typically starts with a precursor compound, which undergoes a series of chlorination reactions under controlled conditions to introduce the chlorine atoms This is followed by cyclization to form the hexacyclic structure
Chemical Reactions Analysis
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated hydrocarbons.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and hexacyclic structure allow it to bind to specific sites on proteins, altering their function and activity. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid can be compared with other chlorinated hydrocarbons and hexacyclic compounds. Similar compounds include:
Hexachlorocyclohexane: A chlorinated hydrocarbon with a simpler structure and different chemical properties.
Dodecachloropentacycloicosane: Another complex chlorinated hydrocarbon with a different ring structure.
Chlorinated biphenyls: Compounds with multiple chlorine atoms and biphenyl structures, used in various industrial applications.
The uniqueness of this compound lies in its hexacyclic structure and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
67102-96-9 |
---|---|
Molecular Formula |
C21H10Cl12O3S |
Molecular Weight |
767.8 g/mol |
IUPAC Name |
1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid |
InChI |
InChI=1S/C21H10Cl12O3S/c1-4-2-5-6(3-7(4)37(34,35)36)9-11(19(29)15(25)13(23)17(9,27)21(19,32)33)10-8(5)16(26)12(22)14(24)18(10,28)20(16,30)31/h2-3,8-11H,1H3,(H,34,35,36) |
InChI Key |
CPOACDLLNDIBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)O)C3C(C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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